N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-26-19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)25-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUOCTUBMJVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One possible route could be:
Formation of Benzoxazole Ring: Starting from 2-aminophenol and benzoic acid derivatives, the benzoxazole ring can be synthesized through a cyclization reaction.
Attachment of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated benzoxazole derivative.
Formation of Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Cytotoxicity and Apoptosis Induction
Compounds 12c–12h () and 8a–8i () feature a benzoxazole-thioacetamido-benzamide scaffold with varying substituents. Key comparisons include:
- Substituent Effects :
- Chloro (e.g., 12e , 8b ) and methyl (e.g., 12f , 8c ) groups on the benzoxazole ring enhance cytotoxicity against HepG2 cells. For instance, 12e (5-chloro substitution) showed a 72% inhibition rate at 50 µM, outperforming 12f (5-methyl, 65% inhibition) .
- The nature of the benzamide substituent (e.g., tert-butyl in 12d vs. p-tolyl in 8a ) modulates solubility and target affinity. 8a exhibited a lower IC₅₀ (12.3 µM) against VEGFR-2 compared to 8d (4-nitrophenyl, IC₅₀ = 18.7 µM) .
Table 1: Cytotoxic Activities of Selected Benzo[d]oxazole Derivatives
Benzimidazole and Benzo[d]thiazole Analogues
Benzimidazole Derivatives
Compound W1 () and others in this class replace the benzoxazole with a benzimidazole core. These derivatives exhibit antimicrobial and anticancer activities but generally show lower potency compared to benzoxazole analogs. For example, W1 demonstrated moderate activity against E. coli (MIC = 32 µg/mL) but weaker cytotoxicity in cancer models .
Benzo[d]thiazole Derivatives
Compounds 3l–3p () and 30 () incorporate a sulfur-containing benzo[d]thiazole ring. These compounds display distinct electronic properties and binding modes compared to benzoxazoles:
- 3l–3p showed moderate yields (43.5–58.1 mg) and melting points (106–181°C), with 3o (3-methylbenzamide substituent) exhibiting the highest thermal stability .
- 30 (a triazole-linked benzothiazole) demonstrated inhibitory effects on kinase targets but required higher concentrations (IC₅₀ > 20 µM) than benzoxazole-based inhibitors .
Nitro-Thiazole and Other Aryl-Amide Derivatives
Nitazoxanide ()
Nitazoxanide, a nitro-thiazole benzamide, shares the benzamide moiety but lacks the benzoxazole core. It is clinically used for antiparasitic applications, highlighting how substituent variations (e.g., nitro groups) can shift therapeutic focus from anticancer to antiparasitic activity .
Diarylthiazole Derivatives ()
Compounds like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () exhibit rigid conformational structures due to dihydrothiazole rings, which may limit their binding flexibility compared to benzoxazole derivatives .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide, a compound of increasing interest in medicinal chemistry, exhibits a range of biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]oxazole moiety, which is known for its biological activity, and a methylthio group that may enhance its pharmacological properties. The molecular formula is , and it has a molecular weight of 306.41 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzoxazole ring can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways related to growth and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of benzoxazole, including this compound, exhibit antimicrobial activity. A study demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis, while showing limited activity against Gram-negative strains like Escherichia coli .
Anticancer Activity
This compound has been investigated for its cytotoxic effects on various cancer cell lines. Notably, derivatives have shown promising results against:
- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : Demonstrated cytotoxicity in A549 cells.
- Colorectal Cancer : Inhibitory effects observed in HCT-116 cells.
The mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis and cell cycle arrest .
Study 1: Antimicrobial Screening
A comprehensive screening of 41 benzoxazole derivatives revealed that only a few exhibited significant antimicrobial activity. The minimal inhibitory concentrations (MICs) were determined for the most active compounds, highlighting the importance of structural modifications in enhancing efficacy .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Pichia pastoris |
Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated significant growth inhibition at specific concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 7.5 |
| HCT-116 | 6.0 |
These findings suggest that the compound could serve as a lead for further drug development targeting these cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
